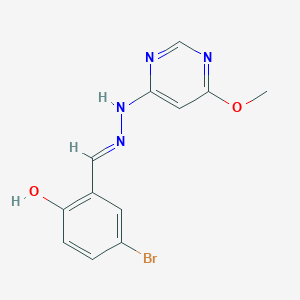
5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone
Overview
Description
5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent chelator of iron and has been investigated for its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone involves its ability to chelate iron ions. Iron is an essential nutrient for the growth and proliferation of cancer cells, and by chelating iron, 5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone can inhibit the growth of cancer cells. In addition, iron chelation has been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative disorders.
Biochemical and Physiological Effects:
5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, it has been shown to reduce oxidative stress and inflammation in neurodegenerative disorders by chelating iron ions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone in lab experiments is its potent anticancer activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the development of 5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone. One potential direction is the development of novel analogs with improved potency and selectivity. Another direction is the evaluation of this compound in combination with other anticancer agents to enhance its activity. In addition, further studies are needed to evaluate the potential use of this compound in the treatment of infectious diseases.
Scientific Research Applications
5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to possess antimicrobial activity against a variety of bacterial strains.
properties
IUPAC Name |
4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N4O/c12-8-1-2-10(18)7(3-8)4-16-17-11-14-5-9(13)6-15-11/h1-6,18H,(H,14,15,17)/b16-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIPGRRVNFGRGV-AYSLTRBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NC=C(C=N2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC2=NC=C(C=N2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B3719429.png)
![4-methyl-2-nitro-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3719435.png)
![2-[(1H-1,2,4-triazol-3-ylimino)methyl]-1-benzothiophene-3-ol](/img/structure/B3719439.png)
![2-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3719442.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B3719451.png)
![2-hydroxybenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3719458.png)
![benzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719470.png)
![2-furaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719472.png)
![4-hydroxybenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719483.png)
![4-hydroxybenzaldehyde [5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719487.png)


